1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
NSPP , is a chemical compound with a complex structure. Let’s break it down:
1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}: This part contains a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted with a nitrophenyl group and a sulfonyl group.
2-phenoxyethanone: This portion consists of a phenoxy group attached to an ethanone (ketone) moiety.
Preparation Methods
Synthetic Routes:: The synthesis of NSPP involves several steps. One common synthetic route includes the following reactions:
Piperazine Nitration: Start by nitrating piperazine with nitric acid to introduce the nitro group.
Sulfonylation: React the nitro-substituted piperazine with a sulfonyl chloride (such as benzenesulfonyl chloride) to add the sulfonyl group.
Etherification: Combine the sulfonylated piperazine with phenoxyacetyl chloride to form the desired compound.
Industrial Production:: While NSPP is not produced on a large scale, it serves as an intermediate in the synthesis of other pharmaceutical compounds.
Chemical Reactions Analysis
NSPP can undergo various reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the piperazine nitrogen or the phenoxy group.
Oxidation: Oxidation of the sulfide group to a sulfone.
Common reagents include reducing agents (such as hydrogen and palladium), nucleophiles (for substitution), and oxidizing agents (such as hydrogen peroxide).
Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicine: As a lead compound for developing alpha1-adrenergic receptor antagonists.
Chemistry: As a building block for designing novel molecules.
Biology: Investigating receptor interactions.
Mechanism of Action
NSPP likely exerts its effects by binding to alpha1-adrenergic receptors. These receptors play a role in smooth muscle contraction, making them relevant for cardiovascular and neurological conditions .
Comparison with Similar Compounds
NSPP shares structural features with other arylpiperazine-based compounds, such as trazodone, naftopidil, and urapidil. its unique combination of functional groups sets it apart.
Properties
Molecular Formula |
C18H19N3O6S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H19N3O6S/c22-18(14-27-15-6-2-1-3-7-15)19-10-12-20(13-11-19)28(25,26)17-9-5-4-8-16(17)21(23)24/h1-9H,10-14H2 |
InChI Key |
ANSXETODJRKQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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